Dichlorobis[1,1'-thiobis[butane]]platinum
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Overview
Description
Dichlorobis[1,1’-thiobis[butane]]platinum is a platinum-based coordination compound with the molecular formula C16H36Cl2PtS2. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a platinum center coordinated to two chlorine atoms and two 1,1’-thiobis[butane] ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[1,1’-thiobis[butane]]platinum typically involves the reaction of potassium tetrachloroplatinate (K2PtCl4) with 1,1’-thiobis[butane] in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
K2PtCl4+2(1,1’-thiobis[butane])→Dichlorobis[1,1’-thiobis[butane]]platinum+2KCl
Industrial Production Methods
Industrial production of Dichlorobis[1,1’-thiobis[butane]]platinum follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[1,1’-thiobis[butane]]platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce these reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted platinum complexes, where the chlorine atoms are replaced by the incoming ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the platinum center.
Scientific Research Applications
Dichlorobis[1,1’-thiobis[butane]]platinum has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules such as proteins and DNA.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Dichlorobis[1,1’-thiobis[butane]]platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of cross-links that disrupt their normal function. This mechanism is similar to that of other platinum-based drugs, which are known to induce cell death in cancer cells by interfering with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profiles compared to cisplatin.
Oxaliplatin: A third-generation platinum drug used in the treatment of colorectal cancer.
Uniqueness
Dichlorobis[1,1’-thiobis[butane]]platinum is unique due to its specific ligand environment, which can influence its reactivity and interactions with biological targets. The presence of the 1,1’-thiobis[butane] ligands may confer distinct properties compared to other platinum complexes, potentially leading to different biological activities and applications.
Properties
CAS No. |
32335-93-6 |
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Molecular Formula |
C16H36Cl2PtS2 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
1-butylsulfanylbutane;dichloroplatinum |
InChI |
InChI=1S/2C8H18S.2ClH.Pt/c2*1-3-5-7-9-8-6-4-2;;;/h2*3-8H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
UWHDMTOJJNBMOZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCSCCCC.CCCCSCCCC.Cl[Pt]Cl |
Origin of Product |
United States |
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